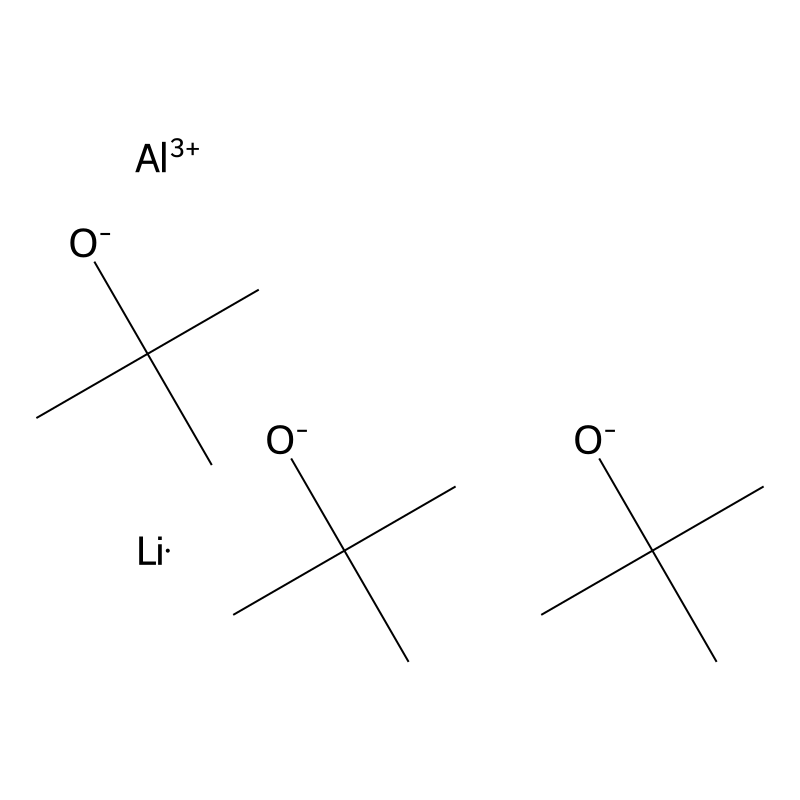Aluminium lithium tri-tert-butoxide hydride

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Selective Reducing Agent:
Aluminium lithium tri-tert-butoxide hydride, also known as Lithium tri-tert-butoxyaluminum hydride (LTBA), is a valuable reagent in organic chemistry due to its selective reducing properties. Unlike its more common cousin, Lithium Aluminium Hydride (LiAlH4), which possesses four hydrides and can be quite reactive, LTBA only has one hydride available for reduction. This makes it a more controlled reagent, ideal for targeting specific functional groups within a molecule [].
One key application of LTBA is the reduction of acid halides to aldehydes. Acid halides are highly reactive carbonyl derivatives that can be readily reduced to aldehydes using LTBA. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydride from LTBA attacks the carbonyl carbon of the acid halide, followed by elimination of the halide ion []. This selectivity allows researchers to target specific carbonyl groups while leaving other functional groups within the molecule untouched.
Functional Group Compatibility:
Another advantage of LTBA is its good compatibility with various functional groups. Unlike LiAlH4, which can react violently with certain functionalities like epoxides or esters, LTBA exhibits milder reactivity. This allows researchers to use LTBA in reactions involving molecules with a wider range of functional groups without the risk of unwanted side reactions [].
Aluminium lithium tri-tert-butoxide hydride is a chemical compound with the formula C₁₂H₂₇AlLiO₃. It is characterized by its white powder appearance and has a molecular weight of approximately 254.27 g/mol. This compound is notable for its reactivity, particularly in reduction reactions, and is classified as a flammable solid that releases flammable gases upon contact with water . Its structure includes three tert-butoxy groups, which contribute to its steric bulk and selectivity in
The reduction mechanism of LTBA involves the transfer of the hydride ion (H-) from the aluminum atom to the carbonyl carbon (C=O) of the target molecule. The bulky tert-butoxide groups hinder access to the aluminum center, leading to selectivity in reduction compared to LiAlH4, which has four hydrides [].
Aluminium lithium tri-tert-butoxide hydride is primarily utilized as a reducing agent. It facilitates the reduction of various functional groups, particularly acid halides to aldehydes, through a nucleophilic acyl substitution mechanism. The reaction involves the addition of hydride to the carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the elimination of the halide ion to yield an aldehyde . This selectivity makes it advantageous over other reducing agents like lithium aluminum hydride, which can reduce multiple functional groups indiscriminately.
The synthesis of aluminium lithium tri-tert-butoxide hydride typically involves the reaction of lithium aluminum hydride with tert-butanol. This process can be conducted under controlled conditions to ensure the formation of the desired product while minimizing side reactions. The general procedure includes:
- Preparation: Lithium aluminum hydride is reacted with three equivalents of tert-butanol.
- Reaction Conditions: The reaction is usually performed under inert atmosphere conditions to prevent moisture interference.
- Isolation: The product can be isolated through standard purification techniques such as filtration or crystallization.
Alternative methods may involve in situ generation from precursors for specific applications .
Aluminium lithium tri-tert-butoxide hydride finds diverse applications in organic synthesis, particularly in:
- Reduction Reactions: Used for converting acid halides to aldehydes selectively.
- Synthesis of Aldehydes: Acts as an efficient reagent for the reduction of amides to aldehydes.
- Functional Group Transformations: Compatible with various functional groups, making it useful in complex organic syntheses .
Additionally, it has potential applications in materials science and catalysis due to its unique reactivity profile.
Research on interaction studies involving aluminium lithium tri-tert-butoxide hydride focuses on its reactivity with other compounds during reduction processes. For instance, it has been shown to tolerate a range of reducible functional groups while selectively reducing more reactive sites such as acid chlorides and amides . These studies highlight its utility in multi-step synthetic pathways where control over selectivity is crucial.
Aluminium lithium tri-tert-butoxide hydride shares similarities with several other reducing agents but stands out due to its selectivity and steric hindrance provided by tert-butoxy groups. Below is a comparison with similar compounds:
| Compound Name | Formula | Key Features |
|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Strong reducing agent; non-selective |
| Lithium Tri-tert-butoxyaluminum Hydride | LiAlH(O-t-Bu)₃ | Selective reduction; bulky tert-butoxy groups |
| Sodium Borohydride | NaBH₄ | Mild reducing agent; widely used |
| Aluminium Triisopropoxide | Al(O-i-Pr)₃ | Used in polymerization; less steric hindrance |
The unique combination of steric bulk and reactivity makes aluminium lithium tri-tert-butoxide hydride particularly useful for selective reductions in organic synthesis, setting it apart from other reducing agents that may lack such specificity .
GHS Hazard Statements
H228 (40%): Flammable solid [Danger Flammable solids];
H260 (94.29%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive
Other CAS
General Manufacturing Information
Aluminate(1-), hydrotris(2-methyl-2-propanolato)-, lithium (1:1), (T-4)-: ACTIVE








